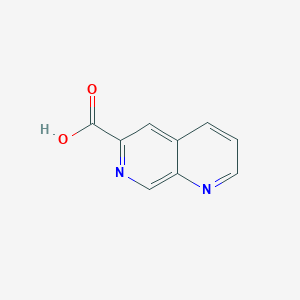

1,7-Naphthyridine-6-carboxylic acid

Overview

Description

Naphthyridines are a class of heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically . They possess six isomers depending on the nitrogen atom’s location .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves heterocyclization, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Molecular Structure Analysis

Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The behavior of derivatives of the isomeric naphthyridines under electron impact has been studied and the main fragmentation pathways have been identified .Physical And Chemical Properties Analysis

The physical and chemical properties of naphthyridines can vary greatly depending on the specific compound. For example, the molecular weight of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is 190.16 g/mol .Scientific Research Applications

Anticancer Properties

1,7-Naphthyridine derivatives have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines . In particular, 1,6-naphthyridines have been identified as a novel scaffold for inhibition of c-Met kinase related cancer activity .

Anti-HIV Activity

These compounds have also been found to have anti-HIV (Human Immunodeficiency Virus) properties . This makes them a potential candidate for the development of new drugs for HIV treatment .

Antimicrobial Activity

1,7-Naphthyridine derivatives have shown antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications .

Anti-inflammatory Activity

1,7-Naphthyridine derivatives have demonstrated anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory conditions .

Antioxidant Activity

These compounds have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

PDK1 Inhibition

10-methoxy dibenzo [b,h] [1,6]naphthyridine carboxylic acid, a derivative of 1,7-Naphthyridine, has been found to inhibit 3-phosphoinositide-dependent kinase-1 (PDK1) . This makes it a potential candidate for the development of new drugs for cancer treatment .

Solvatochromism and Stability Analysis

Derivatives of 1,7-Naphthyridine, including 8-hydroxy-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid methyl ester, have been studied for their solvatochromism. Solvatochromism is the ability of a chemical substance to change color due to a change in its solvent or due to a change in the polarity of the solvent.

Mechanism of Action

Target of Action

The primary target of 1,7-Naphthyridine-6-carboxylic acid is the kinase PIP4K2A . This kinase is a type II lipid kinase that catalyzes the conversion of phosphatidylinositol-5-phosphate (PI5P) into phosphatidylinositol 4,5-bisphosphate (PI4,5P2) . The involvement of PIP4K2A/B in cancer has been suggested, particularly in the context of p53 mutant/null tumors .

Mode of Action

1,7-Naphthyridine-6-carboxylic acid interacts with its target, the kinase PIP4K2A, by inhibiting its activity . This inhibition disrupts the normal conversion of PI5P into PI4,5P2, altering the balance of these two phospholipids within the cell .

Biochemical Pathways

The inhibition of PIP4K2A affects the phosphoinositide pathway. This pathway is crucial for a variety of cellular functions, including signal transduction, membrane trafficking, and cell growth . By disrupting the balance of PI5P and PI4,5P2, 1,7-Naphthyridine-6-carboxylic acid can influence these cellular processes .

Result of Action

The molecular and cellular effects of 1,7-Naphthyridine-6-carboxylic acid’s action are primarily related to its impact on the phosphoinositide pathway. By inhibiting PIP4K2A, this compound can disrupt normal cellular functions, potentially leading to cell death . This makes it a potential candidate for the treatment of certain types of cancer, particularly those associated with p53 mutations .

Safety and Hazards

Future Directions

Naphthyridines have a wide range of activity which makes them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name |

1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHAIFYRBKYBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthyridine-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)

![(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1407005.png)

![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)

![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)